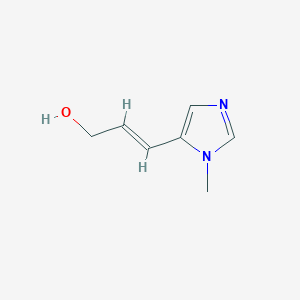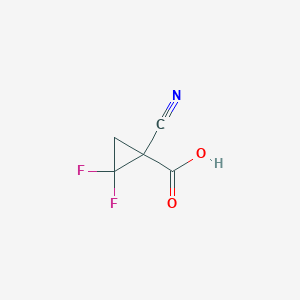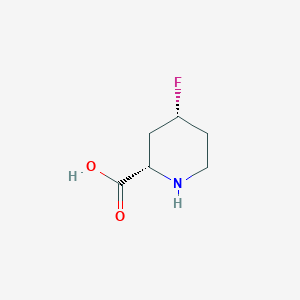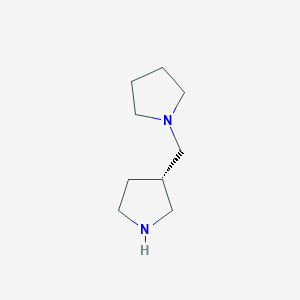
2-METHOXYQUINOLIN-6-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHOXYQUINOLIN-6-OL is a heterocyclic aromatic compound with the molecular formula C10H9NO2 It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the 6th position and a methoxy group at the 2nd position on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-METHOXYQUINOLIN-6-OL can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with aldehydes in the presence of acidic or basic catalysts. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives, including this compound . This reaction typically involves the condensation of aniline with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the hydroxyl and methoxy groups.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been utilized to achieve high yields and selectivity . Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, have been explored to enhance the sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-METHOXYQUINOLIN-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-METHOXYQUINOLIN-6-OL has found applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of 2-METHOXYQUINOLIN-6-OL involves its interaction with various molecular targets and pathways. In biological systems, it can chelate metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress . This oxidative stress can induce DNA damage, cell cycle arrest, and apoptosis in cancer cells . Additionally, the compound’s ability to interact with enzymes and receptors contributes to its diverse biological activities.
Comparaison Avec Des Composés Similaires
6-Hydroxy-2-methylquinoline: Similar structure but with a methyl group instead of a methoxy group.
6-Methoxyquinoline: Lacks the hydroxyl group at the 6th position.
2-Methyl-6-quinolinol: Similar to 6-Hydroxy-2-methylquinoline but with a hydroxyl group at the 6th position.
Uniqueness: 2-METHOXYQUINOLIN-6-OL is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
2-methoxyquinolin-6-ol |
InChI |
InChI=1S/C10H9NO2/c1-13-10-5-2-7-6-8(12)3-4-9(7)11-10/h2-6,12H,1H3 |
Clé InChI |
HNLXDDVEGXVWFW-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C=C1)C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4-Diazabicyclo[5.2.0]nonane](/img/structure/B1502626.png)


![(4S,8AS)-4-Methyl-hexahydro-1H-pyrrolo[2,1-C][1,4]oxazine](/img/structure/B1502634.png)

![7-Methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B1502636.png)




![4-[(2-Aminoethyl)amino]-2-hydroxybenzoic acid](/img/structure/B1502653.png)
